1,3-Di-tert-butylimidazol-2-ylidene

Descripción general

Descripción

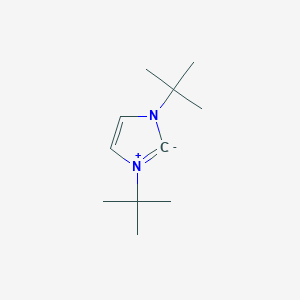

1,3-Di-tert-butylimidazol-2-ylidene is an important and versatile N-alkyl N-heterocyclic carbene used in organic synthesis and catalysis . It appears as a white to light yellow to light orange powder or crystal .

Synthesis Analysis

The synthesis of 1,3-Di-tert-butylimidazol-2-ylidene has been reported in the literature. It is synthesized from the corresponding imidazolium salt . A higher homologue of it, known as ItOct (ItOctyl), has also been synthesized and structurally characterized .Molecular Structure Analysis

1,3-Di-tert-butylimidazol-2-ylidene contains a total of 33 bonds, including 13 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 tertiary amine (aliphatic), and 1 positively charged N .Chemical Reactions Analysis

1,3-Di-tert-butylimidazol-2-ylidene is used in various chemical reactions. For instance, it has been used in the Suzuki-Miyaura Cross Coupling Reaction . It has also been used in the synthesis of Au(I), Cu(I), Ag(I), and Pd(II) complexes .Physical And Chemical Properties Analysis

1,3-Di-tert-butylimidazol-2-ylidene has a molecular weight of 180.30. It is a solid at 20°C and should be stored under inert gas at temperatures below 0°C. It is sensitive to air, moisture, and heat .Aplicaciones Científicas De Investigación

Catalysis and Organometallic Chemistry

1,3-Di-tert-butylimidazol-2-ylidene (ItBu) is a versatile N-heterocyclic carbene (NHC) widely employed in catalysis and organometallic chemistry. Its steric bulk and electron-donating ability enhance the stability of metal complexes. Key applications include:

Mecanismo De Acción

Target of Action

1,3-Di-tert-butylimidazol-2-ylidene, also known as 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-ide, is a type of N-heterocyclic carbene (NHC). It is primarily used as a ligand in transition metal catalysis . The primary targets of this compound are transition metals such as gold (Au), copper (Cu), silver (Ag), and palladium (Pd) .

Mode of Action

The compound acts as a strong σ-donor and π-acceptor . It forms a bond with the transition metal, creating a metal-carbene complex. This complex is highly stable and can facilitate various catalytic reactions .

Biochemical Pathways

The compound is involved in various transition-metal-catalyzed reactions, including the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound is sensitive to air and moisture, and it should be stored under inert gas at temperatures below 0°c .

Result of Action

The result of the compound’s action is the facilitation of various chemical reactions. For example, in the Suzuki-Miyaura coupling reaction, it enables the formation of biphenyls from aryl bromides and phenylboronic acid .

Action Environment

The efficacy and stability of 1,3-Di-tert-butylimidazol-2-ylidene are influenced by environmental factors. As mentioned, it is sensitive to air and moisture . Therefore, it must be handled and stored carefully to maintain its effectiveness. Additionally, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment .

Safety and Hazards

1,3-Di-tert-butylimidazol-2-ylidene can cause skin irritation and serious eye irritation. After handling, skin should be washed thoroughly. Protective gloves, eye protection, and face protection should be worn. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

Direcciones Futuras

Considering the tremendous importance and utility of 1,3-Di-tert-butylimidazol-2-ylidene in catalysis, synthesis, and metal stabilization, it is anticipated that new classes of ligands will find wide application in pushing the boundaries of new and existing approaches in organic and inorganic synthesis .

Propiedades

IUPAC Name |

1,3-ditert-butyl-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-10(2,3)12-7-8-13(9-12)11(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENRCIKTFREPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C[N+](=[C-]1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449891 | |

| Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Di-tert-butylimidazol-2-ylidene | |

CAS RN |

157197-53-0 | |

| Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Di-t-butylimidazol-2-ylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and common name for 1,3-Di-tert-butylimidazol-2-ylidene?

A1: The molecular formula for 1,3-Di-tert-butylimidazol-2-ylidene is C11H20N2, with a molecular weight of 180.29 g/mol. It is commonly abbreviated as ItBu. []

Q2: How does ItBu interact with metal centers?

A2: ItBu acts as a strong σ-donor ligand, readily forming adducts with various metal centers, such as gold(I) [], zinc(II) [, ], samarium(II) [], ruthenium(II) [, , ], and germanium(II) [, ]. The strong σ-donation from the carbene carbon atom to the metal center leads to the formation of stable complexes.

Q3: Can ItBu induce polymerization?

A3: Yes, ItBu can induce anionic chain-growth polymerization of specific monomers like ethyl sorbate [] and alkyl acrylates [] when paired with a suitable Lewis acid. This interaction forms an interacting Lewis pair (ILP) that facilitates polymerization.

Q4: What is the role of ItBu in deprotonation reactions?

A4: ItBu's strong basicity allows it to deprotonate various substrates. For example, it can deprotonate Al2Me6, leading to the formation of polynuclear aluminum anions [] and can deprotonate a germanium(II) chloride complex to generate a reactive germylene species [, ].

Q5: What types of reactions can ItBu catalyze?

A5: ItBu and its metal complexes demonstrate catalytic activity in various reactions, including carboxylative cyclization of propargylic amines with carbon dioxide [], tautomerization of 5-alkylidene-2-oxazolidinone to 2-oxazolone [], and cross-dehydrocoupling of organosilanes with amines [].

Q6: How does the steric bulk of ItBu influence its catalytic activity?

A6: The steric bulk of ItBu plays a significant role in its catalytic activity and selectivity. For example, in hydrosilylation reactions, bulkier NHC ligands favor silylative dehydrocoupling, while less hindered NHCs promote hydrosilylation [].

Q7: How stable is ItBu under ambient conditions?

A7: ItBu is air and moisture sensitive, necessitating handling and storage under an inert atmosphere. []

Q8: Have computational studies been conducted on ItBu?

A8: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the electronic structure and reactivity of ItBu complexes. For instance, DFT studies were employed to study the mechanism of deprotonation of Al2Me6 by ItBu [] and to understand the hydride orbiting motion around low-coordinate metal centers containing ItBu [].

Q9: What are the effects of modifying the N-substituents in ItBu?

A9: Modifying the N-tert-butyl groups in ItBu can significantly impact its steric bulk and electronic properties. For instance, replacing them with even bulkier t-octyl groups leads to ItOct, the NHC with the highest reported steric volume to date, while retaining strong σ-donating capabilities. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)

![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)

![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)